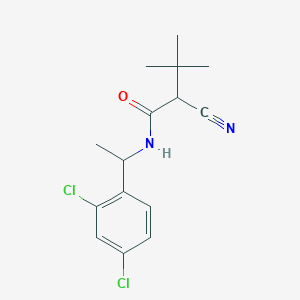![molecular formula C10H21NO4 B148627 Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- CAS No. 137106-00-4](/img/structure/B148627.png)
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a carbamate compound that has been used in various scientific research studies. It is a white crystalline solid that is soluble in water and alcohol. This compound has been found to have several potential applications in the fields of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of experimental conditions. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-. One possible direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to explore its potential as a starting material for the synthesis of novel pharmaceutical compounds. Additionally, research could be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a carbamate compound that has been used in various scientific research applications. It can be synthesized using several methods and has several potential applications in the fields of biochemistry, pharmacology, and medicine. Its mechanism of action and physiological effects are not fully understood, but it has been shown to inhibit the activity of acetylcholinesterase. While it has several advantages for lab experiments, its limitations include its unclear mechanism of action. Future research could investigate its mechanism of action, its potential as a starting material for the synthesis of novel pharmaceutical compounds, and its potential applications in other fields.
Métodos De Síntesis
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- can be synthesized using several methods. One of the most common methods is the reaction of N,N-dimethylcarbamoyl chloride with (1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropylamine. This reaction results in the formation of the desired carbamate compound.
Aplicaciones Científicas De Investigación
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has been used in various scientific research studies. It has been found to have potential applications in the fields of biochemistry, pharmacology, and medicine. This compound has been used as a substrate for the study of carbamate hydrolases, which are enzymes that catalyze the hydrolysis of carbamate compounds. It has also been used as a starting material for the synthesis of various pharmaceutical compounds.
Propiedades
Número CAS |
137106-00-4 |
|---|---|
Nombre del producto |
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- |
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R,3R)-1,4-dihydroxy-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(5-12)8(6-13)11-9(14)15-10(2,3)4/h7-8,12-13H,5-6H2,1-4H3,(H,11,14)/t7-,8-/m0/s1 |
Clave InChI |
UVJGVLWHUKJSTK-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@H](CO)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CC(CO)C(CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CO)C(CO)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)